Dual-Target PLpro/Mpro Inhibitory Activity vs. Mpro-Only or PLpro-Only Comparators
SARS-CoV-2-IN-69 (Compound 7E) is a confirmed dual-target inhibitor with activity against both SARS-CoV-2 PLpro and Mpro. In the primary research study, compound 7E exhibited 44.9% inhibition of PLpro at 50 nM [1]. This dual-target profile contrasts with benchmark non-covalent Mpro inhibitors such as ML188 (IC50 = 1.5-2.5 μM against Mpro only) and GC-376 (IC50 = 0.89 μM against Mpro only, EC50 = 0.49-3.37 μM) [2], which lack reported PLpro inhibitory activity. Among dual-target comparators, Mpro/PLpro-IN-1 exhibits Mpro IC50 = 1.72 μM and PLpro IC50 = 0.67 μM , representing an alternative dual-target profile with submicromolar PLpro potency but different chemical scaffold and binding characteristics.
| Evidence Dimension | Dual-target protease inhibition profile |
|---|---|
| Target Compound Data | SARS-CoV-2-IN-69: PLpro inhibition 44.9% at 50 nM; Mpro inhibitor (active); antiviral EC50 = 7.4 μM |
| Comparator Or Baseline | ML188: Mpro IC50 = 1.5-2.5 μM (Mpro-only); GC-376: Mpro IC50 = 0.89 μM, EC50 = 0.49-3.37 μM (Mpro-only); Mpro/PLpro-IN-1: Mpro IC50 = 1.72 μM, PLpro IC50 = 0.67 μM |
| Quantified Difference | SARS-CoV-2-IN-69 provides dual Mpro/PLpro inhibition vs. Mpro-only profile of ML188 and GC-376; PLpro inhibition mechanism differs from Mpro/PLpro-IN-1 (non-covalent vs. unspecified binding) |
| Conditions | PLpro inhibition assay: 50 nM compound concentration, Ub-AMC substrate at 2.4 μM, 20 mM HEPES, 500 mM NaCl, pH 8.0, 25°C [1]; Mpro/PLpro-IN-1 data from vendor-reported IC50 values |
Why This Matters
Dual Mpro/PLpro inhibition addresses two essential viral replication pathways simultaneously, providing broader mechanistic coverage than Mpro-only inhibitors for antiviral research applications.
- [1] Liu W, et al. Discovery of new non-covalent and covalent inhibitors targeting SARS-CoV-2 papain-like protease and main protease. Bioorg Chem. 2023;140:106830. View Source
- [2] Ma C, et al. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. bioRxiv. 2020. View Source
